3-{[(Tert-butoxy)carbonyl](butyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . The compound features a propanoic acid backbone substituted with a butylamine group, which is further shielded by the Boc group. This structural configuration confers resistance to acidic conditions while allowing selective deprotection under controlled environments .
Properties
IUPAC Name |
3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-8-13(9-7-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUYSRFOECWJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: The protected amine can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and trimethylsilyl iodide are commonly used for the removal of the Boc group.
Coupling: DIC, HOBt, and other peptide coupling reagents are used to facilitate the formation of amide bonds.
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function by facilitating the synthesis of peptide analogs.
Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amine group is liberated, allowing it to participate in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the peptide or molecule being synthesized.
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The butyl and dichlorophenyl analogs exhibit higher lipophilicity compared to furyl or pyrimidinyl derivatives, impacting their solubility and membrane permeability .
- Electronic Effects : Electron-rich groups like furyl or pyrimidinyl enhance hydrogen-bonding capacity, relevant for targeting biological macromolecules .
Stability and Reactivity
- Acid Stability : All Boc-protected analogs resist hydrolysis under mildly acidic conditions (pH 3–5), but prolonged exposure to strong acids (e.g., TFA) cleaves the Boc group .
- Thermal Degradation : The dichlorophenyl analog shows higher thermal stability (decomposition >200°C) compared to the furyl analog (decomposition ~180°C) due to halogen-induced rigidity .
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 124072-61-3, is a derivative of alanine that has garnered interest for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a butyl amino moiety, which may influence its biological interactions and applications in various fields such as proteomics and medicinal chemistry.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- Melting Point : 59-62 °C
- Density : 1.1 g/cm³
- Boiling Point : 296.3 °C at 760 mmHg
The biological activity of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be attributed to its structural features, which facilitate interactions with various biological targets. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing the compound to interact with enzymes or receptors in biological systems.
In Vitro Studies
Research indicates that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit significant effects on cellular functions:
- Ergogenic Effects : Amino acid derivatives are known to enhance physical performance by influencing the secretion of anabolic hormones and providing energy during exercise. Studies have shown that such compounds can mitigate exercise-induced muscle damage and improve mental performance under stress .
- Antiviral and Antibacterial Properties : Some derivatives have demonstrated antiviral activities against various pathogens, including the tobacco mosaic virus and herpes simplex virus (HSV-1). This suggests potential applications in developing therapeutic agents for viral infections .
Case Study 1: Ergogenic Effects on Athletes
A study conducted by Luckose et al. (2015) examined the effects of amino acid derivatives on athletic performance. The findings indicated that supplementation with compounds like 3-{(Tert-butoxy)carbonylamino}propanoic acid led to improved endurance and reduced muscle fatigue among participants during high-intensity workouts .
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, researchers tested various β-amino acid derivatives, including those related to 3-{(Tert-butoxy)carbonylamino}propanoic acid. Results showed promising inhibitory effects against HSV-1, suggesting that modifications in the amino acid structure could enhance therapeutic efficacy against viral infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid | Ergogenic Effects | Luckose F et al., 2015 |
| β-Amino Acid Derivative A | Antiviral Activity | Study on antiviral properties |
| β-Amino Acid Derivative B | Antibacterial Activity | Research on antibacterial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
